Computed Lipophilicity (XLogP3): Mesitylsulfonyl vs. Tosyl and Benzenesulfonyl Analogs
The computed XLogP3 of 1-(mesitylsulfonyl)-1H-benzimidazole is 3.8 [1], indicating moderate lipophilicity suitable for membrane permeation. In comparison, the XLogP3 of 1-tosyl-1H-benzimidazole is approximately 2.5 and that of 1-benzenesulfonyl-1H-benzimidazole is ~2.0 (class-level estimates based on fragment contributions) [2]. The ~1.3–1.8 log unit difference corresponds to an ~20- to 60-fold increase in octanol-water partition, which can translate to enhanced passive membrane permeability and altered pharmacokinetic behavior.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 3.8 (computed) |
| Comparator Or Baseline | 1-Tosyl-1H-benzimidazole: ~2.5; 1-Benzenesulfonyl-1H-benzimidazole: ~2.0 |
| Quantified Difference | ΔXLogP3 = +1.3 to +1.8 |
| Conditions | Computed via XLogP3 algorithm (PubChem); comparator values estimated from fragment-based contributions and literature consensus |
Why This Matters
Higher lipophilicity directly influences compound partitioning, absorption, and protein binding, making this derivative preferable for applications requiring increased membrane solubility.
- [1] PubChem CID 576712: XLogP3 computed property for 1-(mesitylsulfonyl)-1H-benzimidazole. View Source
- [2] Fragment-based logP contributions: Hansch, C., Leo, A. Exploring QSAR: Fundamentals and Applications in Chemistry and Biology. American Chemical Society, 1995. Estimations applied to 1-tosyl- and 1-benzenesulfonyl-1H-benzimidazole. View Source
